

Unraveling the Mass Spectrometry of C11H13BrO2: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromophenoxy)tetrahydro-
2H-pyran

Cat. No.: B1275125

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry data for the molecular formula C11H13BrO2, focusing on two representative isomers: 2-bromo-4-tert-butylbenzoic acid and tert-butyl 2-bromobenzoate. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key fragmentation pathways to aid in the structural elucidation and analysis of these and similar brominated organic compounds.

Mass Spectrometry Data

The following tables summarize the predicted and observed mass spectrometry data for the two isomers of C11H13BrO2.

Predicted Mass and Adducts for 2-bromo-4-tert-butylbenzoic acid

The following data is based on predicted values for the protonated and other common adducts of 2-bromo-4-tert-butylbenzoic acid.

Adduct	Formula	Mass-to-Charge Ratio (m/z)
[M+H] ⁺	[C11H14BrO2] ⁺	257.0177
[M+Na] ⁺	[C11H13BrNaO2] ⁺	279.0000
[M+K] ⁺	[C11H13BrKO2] ⁺	294.9730
[M+NH4] ⁺	[C11H17BrNO2] ⁺	274.0442
[M-H] ⁻	[C11H12BrO2] ⁻	255.0024

Theoretical Fragmentation Pattern for C11H13BrO2 Isomers

The presence of bromine results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes). The fragmentation of the two isomers is predicted to follow distinct pathways.

Table 2: Predicted Major Fragments for 2-bromo-4-tert-butylbenzoic acid

m/z (for 79Br)	m/z (for 81Br)	Ion Formula	Fragment Lost	Description
256	258	[C11H13BrO2]+•	-	Molecular Ion
241	243	[C10H10BrO2]+	•CH3	Loss of a methyl radical from the tert-butyl group.
213	215	[C9H8BrO]+	•COOH, •CH3	Loss of the carboxyl group and a methyl radical.
185	187	[C6H4BrO]+	•C4H9, •COOH	Loss of the tert-butyl group and the carboxyl group.
157	159	[C6H4Br]+	•C4H9, •COOH, •CO	Subsequent loss of carbon monoxide.
57	-	[C4H9]+	•C7H4BrO2	Formation of the stable tert-butyl cation. This is expected to be a base peak.

Table 3: Predicted Major Fragments for tert-butyl 2-bromobenzoate

m/z (for 79Br)	m/z (for 81Br)	Ion Formula	Fragment Lost	Description
256	258	[C11H13BrO2]+•	-	Molecular Ion
201	203	[C7H5BrO2]+	•C4H8	Loss of isobutylene from the tert-butyl ester, a characteristic fragmentation.
183	185	[C7H4BrO]+•	•C4H8, •OH	Subsequent loss of a hydroxyl radical.
155	157	[C6H4Br]+•	•C4H8, •COOH	Loss of the entire carboxyl group after rearrangement.
57	-	[C4H9]+	•C7H4BrO2	Formation of the stable tert-butyl cation. This is expected to be a base peak.

Experimental Protocols

A generalized experimental protocol for the analysis of C11H13BrO2 isomers using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a composite of standard procedures for the analysis of brominated organic compounds.

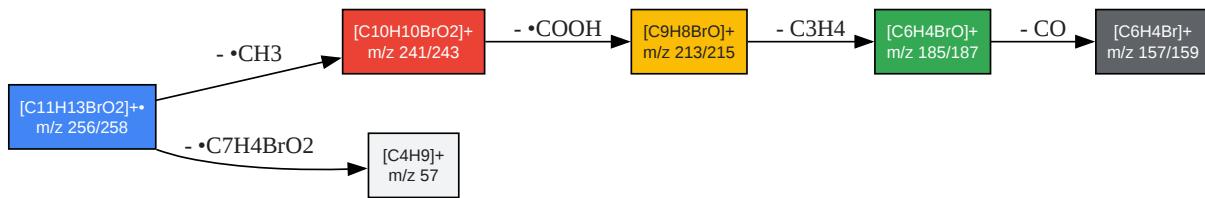
Sample Preparation

- Standard Solution Preparation: Prepare a stock solution of the C11H13BrO2 isomer in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

- **Matrix Samples:** For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances.

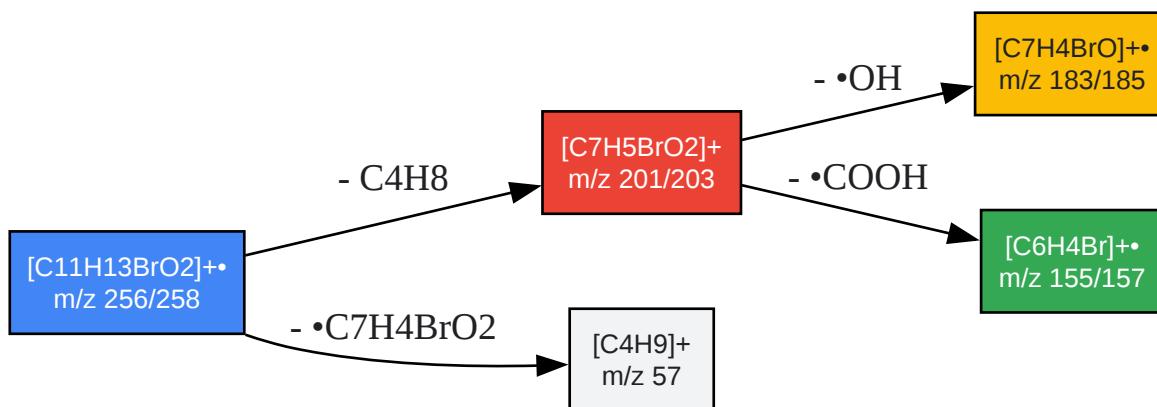
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- **Gas Chromatograph:** Agilent 7890B GC or equivalent.
- **Mass Spectrometer:** Agilent 5977A MSD or equivalent.
- **Column:** HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Inlet:** Splitless injection mode.
- **Injection Volume:** 1 μ L.
- **Inlet Temperature:** 250 °C.
- **Oven Temperature Program:**
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- **MS Transfer Line Temperature:** 280 °C.
- **Ion Source:** Electron Ionization (EI).
- **Ionization Energy:** 70 eV.
- **Ion Source Temperature:** 230 °C.


- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-400.
- Scan Mode: Full scan.

Data Analysis

Data acquisition and processing are performed using the instrument's software (e.g., Agilent MassHunter). The identification of the compound is based on the retention time and the comparison of the acquired mass spectrum with reference spectra or predicted fragmentation patterns.


Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for the two isomers of C11H13BrO2.

[Click to download full resolution via product page](#)

Caption: Fragmentation of 2-bromo-4-tert-butylbenzoic acid.

[Click to download full resolution via product page](#)

Caption: Fragmentation of tert-butyl 2-bromobenzoate.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of compounds with the molecular formula C11H13BrO2. The presented data, protocols, and fragmentation pathways serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, drug discovery, and metabolomics, facilitating the identification and structural characterization of these and related brominated compounds. The distinct fragmentation patterns of the two isomers highlight the power of mass spectrometry in differentiating structurally similar molecules.

- To cite this document: BenchChem. [Unraveling the Mass Spectrometry of C11H13BrO2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275125#mass-spectrometry-data-for-c11h13bro2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com